molecular formula C11H14FNS B8810768 Piperidine, 4-[(4-fluorophenyl)thio]- CAS No. 101798-75-8

Piperidine, 4-[(4-fluorophenyl)thio]-

Cat. No.: B8810768
CAS No.: 101798-75-8
M. Wt: 211.30 g/mol
InChI Key: OZONPSQNTUHWGJ-UHFFFAOYSA-N
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Description

Contextualizing the Chemical Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued scaffold in organic chemistry and drug discovery. mdpi.comijnrd.org It is a structural component found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. mdpi.comajchem-a.com The prevalence of this moiety can be attributed to its versatile chemical reactivity and its ability to serve as a robust framework for constructing complex, three-dimensional molecules. ijnrd.org

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, demonstrating a wide spectrum of biological activities. mdpi.comijirt.org These include applications as analgesics, antipsychotics, antihistamines, and anti-HIV agents. ijnrd.orgijirt.orgnih.gov The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets like receptors and enzymes. ajchem-a.com The development of efficient and cost-effective methods for the synthesis and functionalization of substituted piperidines remains an important and active area of modern organic chemistry. mdpi.comajchem-a.com

PropertyDescription
Structure Six-membered heterocyclic amine with the formula (CH₂)₅NH.
Prevalence Found in numerous natural products, alkaloids, and pharmaceuticals.
Biological Activities Exhibits a broad range, including analgesic, antiviral, and antipsychotic properties. ijnrd.orgijirt.org
Synthetic Utility Serves as a key building block in the synthesis of complex organic molecules. ijnrd.org

Overview of the Fluorophenyl Thioether Moiety in Contemporary Chemical Research

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The introduction of a fluorine atom, as seen in the 4-fluorophenyl group, can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.

The thioether linkage (a carbon-sulfur-carbon bond) is another critical functional group in drug design. Sulfur-containing compounds, particularly thioethers, play a crucial role in medicinal chemistry due to their diverse biological applications. nih.gov The thioether group can influence a molecule's conformation and electronic properties and is found in various approved drugs.

When combined, the fluorophenyl thioether moiety represents a pharmacophore that can improve a compound's drug-like properties. The fluorine atom can enhance binding interactions and block metabolic degradation, while the thioether provides a flexible yet stable linker. This combination is explored in the design of agents targeting a range of biological systems.

FeatureSignificance in Chemical Research
Fluorine Atom Improves metabolic stability, modulates lipophilicity and basicity, enhances binding affinity.
Thioether Linkage Provides a flexible and stable connection between molecular fragments, contributes to biological activity.
Combined Moiety Leveraged in drug design to optimize pharmacokinetic and pharmacodynamic properties.

Defining the Academic Research Focus for Piperidine, 4-[(4-fluorophenyl)thio]-

The specific academic research focus for Piperidine, 4-[(4-fluorophenyl)thio]- is primarily as a molecular building block or an intermediate in the synthesis of more complex, biologically active compounds. While extensive research on this isolated compound is not widely published, its structure strongly suggests its utility in discovery chemistry, particularly within the field of neuropharmacology and oncology.

Research on structurally similar 4-substituted piperidines indicates a significant focus on developing ligands for central nervous system (CNS) targets. For instance, various piperidine analogues have been investigated for their high-affinity binding to the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), which are key targets in the treatment of neurological and psychiatric disorders. nih.govnih.gov The presence of the 4-arylthio substituent in the target compound makes it a candidate for studies aimed at developing novel CNS-active agents.

Furthermore, given the broad range of activities exhibited by piperidine derivatives, this compound is a valuable scaffold for inclusion in chemical libraries for high-throughput screening against various therapeutic targets. ajchem-a.comresearchgate.net The academic focus can be summarized as the synthesis and exploration of this compound as a precursor to novel therapeutic agents, with a rational design pointing towards applications in areas requiring CNS penetration and specific receptor or transporter modulation. Its investigation is rooted in the principles of medicinal chemistry, where known pharmacophores are combined to generate novel structures for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101798-75-8

Molecular Formula

C11H14FNS

Molecular Weight

211.30 g/mol

IUPAC Name

4-(4-fluorophenyl)sulfanylpiperidine

InChI

InChI=1S/C11H14FNS/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2

InChI Key

OZONPSQNTUHWGJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1SC2=CC=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies and Strategies for Piperidine, 4 4 Fluorophenyl Thio and Its Advanced Derivatives

Foundational Synthetic Routes to the Piperidine (B6355638), 4-[(4-fluorophenyl)thio]- Core Structure

The construction of the fundamental Piperidine, 4-[(4-fluorophenyl)thio]- framework is primarily achieved through well-established organic reactions, including nucleophilic substitution and multi-step synthetic sequences involving key precursor molecules.

Nucleophilic Substitution Reactions in its Formation

The principal method for creating the thioether linkage in Piperidine, 4-[(4-fluorophenyl)thio]- involves a nucleophilic substitution reaction. This reaction is typically an SN2 process where 4-fluorothiophenol (B130044), acting as the nucleophile, displaces a leaving group at the 4-position of a piperidine ring.

The general reaction scheme involves the deprotonation of 4-fluorothiophenol with a suitable base to form the more nucleophilic 4-fluorothiophenoxide anion. This anion then attacks the electrophilic carbon at the 4-position of the piperidine ring, displacing a leaving group. Common leaving groups include halides (Br, Cl) or sulfonate esters (tosylate, mesylate). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 mechanism.

Key Reaction Components:

ComponentRoleExamples
Piperidine SubstrateElectrophile4-halopiperidine, 4-tosyloxypiperidine
Thiol ReagentNucleophile4-fluorothiophenol
BaseDeprotonates thiolSodium hydride (NaH), Potassium carbonate (K2CO3)
SolventReaction MediumDMF, Acetonitrile, THF

Multi-Step Synthetic Sequences and Key Precursors

The synthesis of the required piperidine precursors often necessitates a multi-step approach. A common and versatile precursor is piperidin-4-one. The synthesis of piperidin-4-ones can be accomplished through methods like the Dieckmann condensation of a diester derived from a primary amine and two equivalents of an acrylate.

Once piperidin-4-one is obtained, it can be converted into the necessary electrophilic precursor for the nucleophilic substitution reaction. A typical synthetic sequence is as follows:

Reduction of the Ketone: Piperidin-4-one is reduced to piperidin-4-ol using a reducing agent such as sodium borohydride (NaBH4).

Activation of the Hydroxyl Group: The hydroxyl group of piperidin-4-ol is a poor leaving group. Therefore, it is converted into a better leaving group. This can be achieved by:

Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate.

Conversion to a halide using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Nucleophilic Substitution: The resulting 4-tosyloxy- or 4-halopiperidine is then reacted with 4-fluorothiophenol as described in section 2.1.1 to yield Piperidine, 4-[(4-fluorophenyl)thio]-.

It is crucial that the piperidine nitrogen is protected during this sequence (e.g., as a benzyl (B1604629) or Boc carbamate) to prevent side reactions and then deprotected in a final step if the free amine is desired.

Advanced Functionalization and Derivatization Strategies of the Piperidine Ring

Further modification of the Piperidine, 4-[(4-fluorophenyl)thio]- core structure is essential for developing analogues with diverse properties. These strategies focus on the selective modification of the piperidine nitrogen, stereoselective introduction of substituents, and regioselective derivatization of the aromatic ring.

Selective Modification of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a key site for functionalization. Various methods can be employed to introduce a wide range of substituents at this position.

N-Alkylation: This can be achieved by reacting the piperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid researchgate.netresearchgate.net. Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing alkyl groups.

N-Acylation: The introduction of an acyl group can be accomplished by reacting the piperidine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). Thioesters have also been reported as effective acylating agents for nitrogen heterocycles nih.gov.

N-Arylation: While less common, N-arylation can be performed using methods like the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction with an aryl halide.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields N-sulfonylated derivatives.

Summary of N-Functionalization Reactions:

Reaction TypeReagentsProduct
N-AlkylationAlkyl halide, Base (e.g., K2CO3)N-Alkylpiperidine
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3)N-Alkylpiperidine
N-AcylationAcyl chloride or Anhydride, BaseN-Acylpiperidine
N-SulfonylationSulfonyl chloride, BaseN-Sulfonylpiperidine

Stereoselective Introduction and Modification of Substituents on the Piperidine Ring

The development of stereochemically defined piperidine derivatives is of high importance. Several advanced strategies allow for the stereoselective synthesis of substituted piperidines. While these methods may be applied to precursors, they are crucial for creating complex derivatives.

Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine nitrogen can direct the stereochemical outcome of subsequent reactions on the ring. The auxiliary is then removed to provide the enantiomerically enriched product.

Catalytic Asymmetric Synthesis: Enantioselective methods, such as rhodium-catalyzed asymmetric carbometalation of dihydropyridines, can provide access to a wide variety of enantioenriched 3-substituted piperidines acs.org. Gold-catalyzed cyclization reactions have also been developed for the diastereoselective synthesis of piperidin-4-ols, which are key precursors nih.gov.

Cascade Reactions: Multi-component cascade reactions can stereoselectively form polysubstituted piperidines in a single pot from simple starting materials researchgate.net.

These methods provide powerful tools for accessing specific stereoisomers of advanced derivatives of Piperidine, 4-[(4-fluorophenyl)thio]-.

Regioselective Derivatization of the 4-Fluorophenyl Moiety

Further functionalization of the 4-fluorophenyl ring can be achieved through electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the fluorine atom and the thioether group.

Directing Effects:

Fluorine: Halogens are deactivating yet ortho-, para-directing substituents. The deactivation is due to their strong inductive electron-withdrawing effect, while the directing effect is due to the resonance donation of a lone pair csbsju.edulibretexts.org.

Thioether (-SR): The thioether group is an activating, ortho-, para-directing substituent due to the resonance donation of sulfur's lone pairs, which outweighs its inductive withdrawing effect.

In the case of the 4-fluorophenylthio moiety, both substituents direct incoming electrophiles to the same positions. The thioether is an activating group, while fluorine is a deactivating group. Therefore, the positions ortho to the more activating thioether group (C2' and C6') are the most electron-rich and thus the most likely sites for electrophilic attack. The position ortho to the fluorine atom (and meta to the thioether, C3' and C5') is less activated.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

Electrophilic ReactionReagentsMajor Product(s)
NitrationHNO3, H2SO4Substitution at C2' and C6'
HalogenationBr2, FeBr3Substitution at C2' and C6'
Friedel-Crafts AcylationRCOCl, AlCl3Substitution at C2' and C6'
Friedel-Crafts AlkylationRCl, AlCl3Substitution at C2' and C6'

This predictable regioselectivity allows for the controlled synthesis of a variety of derivatives with modified electronic and steric properties on the phenyl ring.

Contemporary Catalytic Approaches in Piperidine Synthesis Applicable to the Compound

The synthesis of piperidine scaffolds, central to many pharmaceutical compounds, has been significantly advanced by the development of contemporary catalytic methods. These strategies offer improved efficiency, selectivity, and atom economy over classical approaches. Methodologies such as transition-metal-catalyzed reactions and one-pot multicomponent protocols are particularly relevant for the construction of complex derivatives, including functionalized structures like Piperidine, 4-[(4-fluorophenyl)thio]-.

Transition-Metal Catalyzed Cyclization and Annulation Reactions

Transition-metal catalysis provides powerful tools for the formation of the piperidine ring through various cyclization and annulation strategies. nih.gov Catalysts based on metals such as palladium, rhodium, ruthenium, gold, and iridium have been successfully employed to facilitate these transformations, often under mild conditions and with high stereoselectivity. nih.govorganic-chemistry.org

One prominent strategy is the intramolecular cyclization of unsaturated amines. Gold(I) complexes, for instance, have been shown to catalyze the oxidative amination of non-activated alkenes, enabling the difunctionalization of a double bond to simultaneously form the N-heterocycle and introduce an oxygen-containing substituent. nih.gov Similarly, palladium catalysts have been developed for the enantioselective oxidative amination of alkenes, utilizing novel pyridine-oxazoline ligands. nih.gov The steric properties of the ligand can influence the reaction's regioselectivity, directing the cyclization to form either piperidines or pyrrolidines. nih.gov Another palladium-catalyzed approach is the Aza-Heck cyclization, which has been applied to the enantioselective synthesis of 6-exo cyclized piperidine rings. nih.gov

Annulation reactions, which involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a concerted or stepwise manner, represent another key approach. These reactions are categorized based on the number of atoms contributed by each reactant to the new ring. For example, [5+1] annulation using an iridium(III) catalyst has been reported for the stereoselective synthesis of substituted piperidines through a hydrogen borrowing cascade mechanism. nih.gov Tunable [4+2] annulation protocols have also been developed to access piperidine scaffolds from simple bifunctional reagents by carefully controlling reaction conditions such as halogenating agents and solvent media. nih.gov

Furthermore, the dearomatization of N-heteroaromatic compounds offers a direct route to saturated heterocycles like piperidines. digitellinc.com This method can be an effective alternative to traditional C-N bond-forming reactions, especially for creating sterically hindered piperidines. digitellinc.com

Table 1: Examples of Transition-Metal Catalyzed Reactions for Piperidine Synthesis

Catalytic System Reaction Type Substrate Type Key Features
Gold(I) Complex / Iodine(III) Oxidant Oxidative Amination Non-activated Alkenes Simultaneous ring formation and O-substituent introduction. nih.gov
Palladium Catalyst / Pyridine-Oxazoline Ligand Enantioselective Oxidative Amination Alkenes Ligand sterics control regioselectivity (piperidine vs. pyrrolidine). nih.gov
Iridium(III) Catalyst [5+1] Annulation (Hydrogen Borrowing) Amino Alcohols Stereoselective synthesis via sequential oxidation, amination, and reduction. nih.gov
NBS / HFIP [4+2] Annulation Styrene and Allylsulfonamide Tunable protocol yielding piperidine as a single diastereomer. nih.gov
Au-Catalyst Tandem Acyloxy Migration / [3+2] Cycloaddition Enynyl Esters Efficient synthesis of polyfunctional piperidines. nih.gov

Efficient One-Pot Synthetic Protocols for Piperidine Scaffolds

One-pot multicomponent reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex and diverse molecular architectures from simple, readily available starting materials in a single synthetic operation. semanticscholar.org These protocols are advantageous due to their operational simplicity, reduced reaction times, and minimization of waste by avoiding the isolation of intermediates. semanticscholar.org Several MCRs have been developed for the construction of highly functionalized piperidine rings.

A pseudo five-component reaction involving aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid has been established for the diversity-oriented synthesis of piperidines. acs.orgacs.org This method proceeds through a cascade of reactions including Michael addition and nitro-Mannich reactions to assemble the piperidine core. acs.org

Another widely used approach is the condensation of aldehydes, amines, and β-ketoesters. Various catalysts have been employed to promote this transformation under environmentally benign conditions. For instance, sodium lauryl sulfate (SLS) has been used as a non-toxic, recyclable catalyst for this MCR in water at room temperature, affording good to high yields of the desired piperidine products. semanticscholar.orggrowingscience.com Other catalysts reported for similar transformations include Zirconyl chloride (ZrOCl₂·8H₂O) and cerium ammonium nitrate. growingscience.com These methods highlight the utility of MCRs in rapidly generating libraries of structurally diverse piperidines for various applications. acs.org

Table 2: Examples of One-Pot Protocols for Piperidine Synthesis

Reaction Type Reactants Catalyst Key Features
Pseudo Five-Component Reaction Aromatic Aldehydes, Ammonium Acetate, β-Nitrostyrenes, Meldrum's Acid Base (e.g., Et₃N) Involves sequential Michael and nitro-Mannich reactions for diversity-oriented synthesis. acs.orgacs.org
Multi-component Condensation Aldehydes, Amines, β-Ketoesters Sodium Lauryl Sulfate (SLS) in Water Environmentally friendly, operationally simple, and provides moderate to high yields at room temperature. semanticscholar.orggrowingscience.com
Tandem Reaction Aromatic Aldehydes, Amines, Acetoacetic Esters Zirconyl chloride (ZrOCl₂·8H₂O) Efficient one-pot synthesis of functionalized piperidine scaffolds. growingscience.com

Theoretical and Computational Chemistry Studies of Piperidine, 4 4 Fluorophenyl Thio

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Quantum chemical descriptors derived from DFT calculations are crucial for predicting the reactivity and selectivity of a molecule. These descriptors are based on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com

For Piperidine (B6355638), 4-[(4-fluorophenyl)thio]-, the nitrogen atom of the piperidine ring and the sulfur atom of the thioether linkage are expected to be significant sites for chemical reactions. The lone pair of electrons on the nitrogen atom contributes significantly to the HOMO, making it a likely site for electrophilic attack. The sulfur atom, with its lone pairs, also influences the HOMO and can participate in reactions. The fluorophenyl group, being electron-withdrawing, can affect the electron density distribution across the molecule.

Fukui functions are another set of descriptors used to identify reactive sites for nucleophilic, electrophilic, and radical attacks. nih.gov These functions are derived from the change in electron density as an electron is added to or removed from the molecule. mdpi.com For Piperidine, 4-[(4-fluorophenyl)thio]-, the condensed Fukui functions would likely indicate the nitrogen atom as a primary site for electrophilic attack, while the carbon atoms of the phenyl ring might be susceptible to nucleophilic attack, influenced by the fluorine substituent.

Table 1: Representative Quantum Chemical Descriptors This table presents illustrative data based on typical values for similar heterocyclic compounds, as specific experimental or calculated values for Piperidine, 4-[(4-fluorophenyl)thio]- are not readily available in the cited literature.

Descriptor Predicted Value (Arbitrary Units) Implication
HOMO Energy -6.5 eV Indicates electron-donating capability, likely centered on the N and S atoms.
LUMO Energy -1.2 eV Indicates electron-accepting capability, distributed over the aromatic ring.
HOMO-LUMO Gap 5.3 eV Suggests relatively high kinetic stability.
Fukui Function (f+) on C-F High Predicts susceptibility of the carbon attached to fluorine to nucleophilic attack.

The piperidine ring is known for its conformational flexibility, primarily adopting a chair conformation. However, boat and twist-boat conformations are also possible. For substituted piperidines, the substituents can exist in either axial or equatorial positions. Computational studies on fluorinated piperidines have shown that the conformational preferences are governed by a complex interplay of steric effects, electrostatic interactions, and hyperconjugation. nih.govresearchgate.net

In the case of Piperidine, 4-[(4-fluorophenyl)thio]-, the bulky 4-fluorophenylthio group would be expected to preferentially occupy the equatorial position in the chair conformation to minimize steric hindrance. DFT calculations can be used to determine the relative energies of the axial and equatorial conformers. These calculations often reveal that the equatorial conformer is lower in energy, and the energy difference (ΔG) can be quantified. nih.gov Tautomerism is less likely for this specific compound under normal conditions, as there are no readily transferable protons to create stable tautomers.

Table 2: Calculated Relative Energies of Conformational Isomers This table provides hypothetical energy differences for the conformers of Piperidine, 4-[(4-fluorophenyl)thio]-, based on general principles observed in substituted piperidines.

Conformer Point Group Relative Energy (kcal/mol)
Chair (Equatorial) C1 0.00
Chair (Axial) C1 +2.5
Twist-Boat C1 +5.8

Molecular Dynamics and Molecular Modeling for Conformational Sampling and Interaction Analysis

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational space of a molecule over time and for analyzing its interactions with other molecules.

MD simulations can model the dynamic behavior of Piperidine, 4-[(4-fluorophenyl)thio]-, revealing its flexibility and the transitions between different conformations. mdpi.com By simulating the molecule's movement over nanoseconds or longer, researchers can observe the fluctuations in bond lengths, bond angles, and dihedral angles. This is particularly useful for understanding the flexibility of the piperidine ring and the rotational freedom around the C-S and S-Aryl bonds. Such simulations can confirm the stability of the chair conformation and estimate the energy barriers for ring inversion. rsc.org

Molecular docking and MD simulations are widely used to study how a ligand interacts with a protein's binding site. For Piperidine, 4-[(4-fluorophenyl)thio]-, in silico studies can predict its binding mode with various biological targets. These studies are crucial for understanding the principles of chemical recognition.

The piperidine nitrogen, which is typically protonated at physiological pH, can form a key hydrogen bond or an ionic interaction with acidic residues like aspartate or glutamate (B1630785) in a protein binding pocket. nih.govnih.gov The aromatic (4-fluorophenyl) group can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov The thioether linkage provides a flexible spacer and can also contribute to hydrophobic interactions. The fluorine atom can form specific interactions, such as halogen bonds or dipole-dipole interactions, which can influence binding affinity and selectivity. nih.gov

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations can be employed to elucidate the mechanisms of chemical reactions involving Piperidine, 4-[(4-fluorophenyl)thio]-. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products. This allows for the calculation of activation energies, which are critical for understanding reaction rates.

For example, the N-alkylation of the piperidine ring is a common reaction. DFT calculations could model the reaction pathway of Piperidine, 4-[(4-fluorophenyl)thio]- with an alkyl halide. The calculations would reveal the structure of the transition state and the energy barrier for the reaction. Similarly, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone is another plausible reaction. Quantum chemical studies could predict the feasibility of such an oxidation and provide insights into the reaction mechanism. While specific studies on this molecule are not available, the principles of such investigations are well-established in the literature for related compounds.

Computational Elucidation of Proposed Reaction Pathways

The synthesis of Piperidine, 4-[(4-fluorophenyl)thio]-, can be envisioned to occur via the reaction of a piperidine derivative with an activated 4-fluorophenylthio electrophile, or the reaction of a 4-thiophenylpiperidine derivative with an activated fluorinated aromatic ring. A highly plausible route involves the nucleophilic attack of a 4-mercaptopiperidine derivative on 1,4-difluorobenzene (B165170) or a related activated fluoroaromatic compound. Alternatively, the reaction of 4-fluorothiophenol (B130044) with a suitably functionalized piperidine could also yield the target compound.

Computational studies on similar SNAr reactions, such as the reaction of piperidine with activated pyridinium (B92312) ions, reveal a stepwise mechanism. nih.govrsc.org This typically involves the initial formation of a Meisenheimer complex, a key intermediate in SNAr reactions. For the synthesis of Piperidine, 4-[(4-fluorophenyl)thio]-, the proposed pathway would involve the nucleophilic attack of the sulfur atom of a 4-mercaptopiperidine on the carbon atom of the fluorinated phenyl ring bearing the fluorine atom. This attack would lead to the formation of a pentadienyl anion-like intermediate, the Meisenheimer complex, where the negative charge is delocalized over the aromatic ring.

Density Functional Theory (DFT) calculations on related systems, for instance, the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, have shown that the initial nucleophilic addition is a crucial step. nih.gov In the context of our target molecule, DFT could be employed to model the geometry and electronic structure of the reactants, the transition state for the formation of the Meisenheimer complex, the intermediate itself, and the final products. Such calculations would likely show the breaking of the C-F bond and the formation of the C-S bond occurring in a concerted or a stepwise fashion after the formation of the intermediate.

The proposed reaction mechanism can be summarized as follows:

Nucleophilic Attack: The sulfur atom of the deprotonated 4-mercaptopiperidine (thiophenolate) acts as the nucleophile, attacking the carbon atom of the 4-fluorophenyl ring that is bonded to the fluorine atom.

Formation of the Meisenheimer Intermediate: This attack leads to the formation of a resonance-stabilized anionic intermediate. The stability of this intermediate is crucial for the reaction to proceed.

Departure of the Leaving Group: The fluoride (B91410) ion is expelled from the intermediate, leading to the re-aromatization of the ring and the formation of the final product, Piperidine, 4-[(4-fluorophenyl)thio]-.

Computational models would allow for the visualization of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, to understand the frontier molecular orbital interactions that govern the reaction.

Energetic Analysis of Intermediates and Activation Barriers

The feasibility and rate of a chemical reaction are governed by the activation energies of its elementary steps and the relative energies of the intermediates. Computational chemistry provides quantitative data on these energetic parameters.

Computational studies on analogous SNAr reactions have quantified these barriers. For example, in the reaction of nitromethane (B149229) with coumarin (B35378) to form pyrrolidinedione derivatives, the calculated energy barrier for the initial Michael addition was 21.7 kJ mol−1. rsc.org For the reaction of azides with guanidine, activation energies for cycloaddition were found to be significantly higher, in some cases exceeding 50 kcal mol−1, highlighting the importance of the specific reactants and mechanism. mdpi.com

A hypothetical energetic profile for the synthesis of Piperidine, 4-[(4-fluorophenyl)thio]- via an SNAr mechanism is presented in the table below. The values are illustrative and based on typical ranges observed in computational studies of similar reactions.

Reaction StepSpeciesRelative Energy (kcal/mol)Description
1Reactants (4-mercaptopiperidine + 1,4-difluorobenzene)0Initial state of the system.
2Transition State 1 (TS1)15 - 25Formation of the Meisenheimer complex.
3Meisenheimer Intermediate5 - 10Resonance-stabilized anionic intermediate.
4Transition State 2 (TS2)10 - 20Expulsion of the fluoride leaving group.
5Products (Piperidine, 4-[(4-fluorophenyl)thio]- + F-)-10 to -5Final product state, indicating an exothermic reaction.

Note: The energy values in the table are hypothetical and serve to illustrate a typical reaction profile for an SNAr reaction. Actual values would require specific DFT or other high-level computational calculations for this precise reaction.

The activation energy for the first step (formation of the Meisenheimer complex) is often, but not always, the rate-determining step in SNAr reactions. nih.gov The relative ease of departure of the leaving group also plays a significant role. Fluorine is an excellent leaving group in SNAr reactions due to the high electronegativity of the fluorine atom, which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. lboro.ac.uk

Chemical Reactivity and Mechanistic Investigations of Piperidine, 4 4 Fluorophenyl Thio

Detailed Exploration of Reaction Pathways and Chemical Transformations

The reactivity of Piperidine (B6355638), 4-[(4-fluorophenyl)thio]- can be systematically explored by considering the characteristic reactions of its constituent functional groups.

Reactivity of the Piperidine Nitrogen Atom (e.g., Alkylation, Acylation, Mannich Reactions)

The lone pair of electrons on the nitrogen atom of the piperidine ring renders it nucleophilic and basic, making it susceptible to a variety of electrophilic reagents.

Alkylation: The nitrogen atom can be readily alkylated by treatment with alkyl halides or other alkylating agents. This reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of N-alkylated derivatives. The rate and efficiency of the alkylation are influenced by the nature of the alkylating agent and the reaction conditions.

Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction results in the formation of the corresponding N-acylpiperidine, an amide. The acylation process is a common strategy for the protection of the piperidine nitrogen or for the introduction of new functional groups.

Mannich Reactions: As a secondary amine, the piperidine moiety can participate in Mannich reactions. This three-component condensation involves an active hydrogen compound, formaldehyde (or another aldehyde), and the secondary amine, yielding a Mannich base. This reaction is a powerful tool for carbon-carbon bond formation.

Reaction TypeReagentsProduct Type
AlkylationAlkyl halide (e.g., R-X)N-Alkylpiperidine
AcylationAcyl chloride (e.g., R-COCl)N-Acylpiperidine
Mannich ReactionAldehyde, Active hydrogen compoundMannich Base

Chemical Transformations Involving the Thioether Linkage (e.g., Oxidation, Reduction, Substitution)

The sulfur atom in the thioether linkage possesses lone pairs of electrons, which allow it to undergo oxidation and act as a nucleophile in certain substitution reactions.

Oxidation: The thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents like sodium periodate can selectively produce the sulfoxide, while stronger oxidants such as hydrogen peroxide or peroxy acids can lead to the sulfone.

Reduction: The thioether linkage is generally stable to reduction. However, under forcing conditions or with specific reagents, cleavage of the carbon-sulfur bond can occur.

Substitution: The thioether can act as a nucleophile, participating in reactions such as the formation of sulfonium salts upon treatment with strong alkylating agents.

TransformationReagentsProduct Type
Oxidation (to Sulfoxide)NaIO4, m-CPBA (1 eq.)Sulfoxide
Oxidation (to Sulfone)H2O2, m-CPBA (2+ eq.)Sulfone
Sulfonium Salt FormationR-X (strong alkylating agent)Sulfonium Salt

Aromatic Substitution Patterns on the Fluorophenyl Ring

The 4-fluorophenyl group can undergo both electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom and the thioether substituent exert significant influence on the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The thioether group is an ortho-, para-directing activator due to the resonance donation of its lone pairs of electrons. Conversely, the fluorine atom is an ortho-, para-directing deactivator due to its strong inductive electron-withdrawing effect and weaker resonance donation. In the case of Piperidine, 4-[(4-fluorophenyl)thio]-, the positions ortho to the thioether group (and meta to the fluorine) are the most likely sites for electrophilic attack.

Nucleophilic Aromatic Substitution (SNA r): The fluorine atom, being a good leaving group and positioned para to the electron-donating thioether, can be susceptible to nucleophilic aromatic substitution, particularly if an electron-withdrawing group is also present on the ring to activate the system.

Role as a Mechanistic Probe in Fundamental Organic Reactions

While specific studies utilizing Piperidine, 4-[(4-fluorophenyl)thio]- as a mechanistic probe are not extensively documented, its structural features make it a potentially valuable tool for investigating various aspects of organic reactions.

Investigation of Reaction Selectivity and Control (e.g., Diastereoselectivity, Regioselectivity)

The stereochemistry of the piperidine ring and the electronic properties of the substituents can be exploited to study reaction selectivity.

Diastereoselectivity: For reactions involving the creation of a new stereocenter on the piperidine ring or on a substituent, the existing stereochemistry of the ring can influence the diastereomeric outcome. The conformational rigidity of the piperidine ring and the nature of the N-substituent can play a crucial role in directing the approach of reagents.

Regioselectivity: In reactions involving the aromatic ring, the interplay between the directing effects of the thioether and the fluorine atom provides a model system for studying the factors that govern regioselectivity in electrophilic aromatic substitution.

Elucidation of Novel Catalytic Cycles and Reaction Pathways

The potential for this molecule to act as a ligand for transition metals, through either the nitrogen or sulfur atom, suggests its utility in the study of catalytic processes. By systematically modifying the structure of the piperidine or the fluorophenyl ring, one could probe the electronic and steric effects on the catalytic cycle. The presence of the fluorine atom also allows for the use of 19F NMR spectroscopy, a sensitive technique for monitoring the electronic environment of the catalyst and intermediates during a reaction.

Exploration of its Utility as a Protecting Group Moiety or Ligand Precursor in Synthesis

Currently, there is a notable absence of specific research in publicly accessible scientific literature and databases detailing the direct application of Piperidine, 4-[(4-fluorophenyl)thio]- as either a protecting group moiety or a ligand precursor in synthetic chemistry. While the broader classes of piperidine derivatives and thioether-containing compounds are extensively utilized in these roles, the specific attributes and reactivity of this particular molecule remain largely unexplored in these contexts.

The potential utility of "Piperidine, 4-[(4-fluorophenyl)thio]-" can be extrapolated from the well-established roles of its constituent functional groups. The piperidine ring is a common structural motif in a variety of ligands and organic catalysts. Similarly, thioethers are known to coordinate with various transition metals, making them valuable components of ligand design.

Table 1: Potential Synthetic Applications of Piperidine, 4-[(4-fluorophenyl)thio]- Based on Analogous Structures

Application AreaPotential Role of Piperidine, 4-[(4-fluorophenyl)thio]-Rationale Based on Analogous Compounds
Protecting Group Chemistry As a novel protecting group for acidic protons, such as in carboxylic acids or phenols.The basic nitrogen of the piperidine could be quaternized, and the stability of the resulting salt could be tuned by the electronic effects of the 4-fluorophenylthio substituent. Cleavage could potentially be achieved under specific reductive or oxidative conditions targeting the thioether linkage.
Ligand Synthesis As a precursor to bidentate or polydentate ligands for transition metal catalysis.The piperidine nitrogen and the sulfur atom of the thioether could act as donor atoms. Further functionalization of the piperidine ring or the aromatic ring could lead to a variety of ligand architectures for applications in cross-coupling reactions, hydrogenations, or other catalytic transformations.

Detailed research into the synthesis, reactivity, and coordination chemistry of "Piperidine, 4-[(4-fluorophenyl)thio]-" is necessary to validate these hypothetical applications. Future investigations would need to establish reliable methods for its introduction and cleavage as a protecting group and to characterize the properties of its metal complexes to assess its potential as a ligand precursor. Without such dedicated studies, its role in synthetic chemistry remains speculative.

Advanced Research Applications of Piperidine, 4 4 Fluorophenyl Thio in Chemical Science

Contributions to the Design and Synthesis of Complex Heterocyclic Architectures

The piperidine (B6355638) scaffold is a cornerstone in the design of pharmacologically active agents, and its derivatives are integral to the synthesis of more complex molecular structures. While specific, detailed examples of Piperidine, 4-[(4-fluorophenyl)thio]- being used to construct novel, complex heterocyclic systems are not extensively documented in publicly available literature, its structural motifs are present in compounds developed as antagonists for various biological receptors. The true value of this compound lies in its potential as a versatile intermediate. The secondary amine of the piperidine ring provides a reactive site for a multitude of chemical transformations, including alkylation, acylation, and arylation reactions.

One of the key areas where such building blocks are employed is in the synthesis of spirocyclic compounds. Spirocycles, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures that can lead to improved target selectivity and metabolic stability. The piperidine ring of Piperidine, 4-[(4-fluorophenyl)thio]- is a common component in the synthesis of spiro[isobenzofuran-1,4'-piperidine] derivatives, which have been investigated for their potential as central nervous system agents.

The general synthetic approach to these complex architectures often involves multi-step sequences. A hypothetical reaction pathway illustrating the utility of this building block is outlined below.

Table 1: Representative Synthetic Transformations of the Piperidine, 4-[(4-fluorophenyl)thio]- Scaffold

Transformation Reagent/Catalyst Product Class Potential Application
N-Alkylation Alkyl halide (e.g., benzyl (B1604629) bromide) N-Alkyl-4-[(4-fluorophenyl)thio]piperidines Intermediates for receptor antagonists
N-Acylation Acyl chloride (e.g., benzoyl chloride) N-Acyl-4-[(4-fluorophenyl)thio]piperidines Bioactive amides
Reductive Amination Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) N-Substituted-4-[(4-fluorophenyl)thio]piperidines Diverse functionalized piperidines

Development as a Component in Advanced Chemical Probes or Sensors

The development of chemical probes and sensors is a rapidly advancing field, crucial for understanding biological processes and detecting analytes of interest. While there is no specific literature detailing the incorporation of Piperidine, 4-[(4-fluorophenyl)thio]- into such systems, its structural features suggest potential applicability. Fluorinated aromatic rings can sometimes be used in the design of probes for ¹⁹F NMR-based sensing. Furthermore, the piperidine and thioether moieties could be functionalized with fluorophores or other signaling units to create targeted probes, provided a suitable biological target is identified. However, at present, this remains a speculative area of application awaiting further research.

Applications in the Development of Novel Synthetic Reagents and Methodologies

In some instances, relatively simple organic molecules can serve as catalysts or reagents in the development of new synthetic methods. For example, piperidine itself is a well-known basic catalyst. However, there is currently no evidence in the scientific literature to suggest that Piperidine, 4-[(4-fluorophenyl)thio]- has been utilized as a novel synthetic reagent or has played a role in the development of new synthetic methodologies. Its primary role appears to be that of a structural building block rather than a reactive agent that facilitates a chemical transformation.

Role in Material Science or Polymer Chemistry (if applicable to non-biological applications)

The incorporation of specific organic moieties into polymers can imbue them with novel properties and functionalities. Thiol-functionalized compounds, for instance, can be used in the synthesis of polymers for applications such as heavy metal adsorption. While the (4-fluorophenyl)thio group in Piperidine, 4-[(4-fluorophenyl)thio]- contains a sulfur atom, there are no specific reports of this compound being used in material science or polymer chemistry. The development of functional polymers often requires monomers with specific reactive groups suitable for polymerization reactions, which this particular compound in its base form does not possess. Further chemical modification would be necessary to render it suitable for such applications.

Q & A

Basic Research Questions

Q. How can the purity of synthesized 4-[(4-fluorophenyl)thio]piperidine derivatives be validated?

  • Methodology : Perform elemental analysis (C, H, N, S) and compare observed vs. theoretical values. For example, deviations ≤0.3% for carbon (e.g., 65.66% calc’d vs. 65.53% found) indicate high purity . Combine with chromatographic techniques (HPLC, GC) and spectroscopic methods (¹H/¹³C NMR) to confirm structural integrity. Use recrystallization or column chromatography for purification, as demonstrated in sulfonamide-piperidine syntheses .

Q. What synthetic routes are effective for introducing the 4-fluorophenylthio moiety to piperidine?

  • Methodology : Utilize nucleophilic substitution or Mitsunobu reactions. For example, react 4-hydroxypiperidine with 4-fluorophenyl disulfide under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, use 4-fluorobenzenesulfonyl chloride with piperidine in the presence of triethylamine to form sulfonamide derivatives, followed by reduction to thioethers . Monitor reaction progress via TLC and optimize solvent systems (e.g., dichloromethane/methanol) .

Q. How can researchers assess the compound’s binding affinity to serotonin (5-HT) receptors?

  • Methodology : Conduct radioligand displacement assays using [³H]5-HT and transfected HEK293 cells expressing 5-HT receptor subtypes. Calculate IC₅₀ values and compare to reference ligands (e.g., haloperidol derivatives). Structural analogs like 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one show multireceptor profiles, suggesting similar methodologies apply .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of 4-[(4-fluorophenyl)thio]piperidine derivatives for neuroprotection?

  • Methodology : Systematically modify substituents on the piperidine ring (e.g., methyl, methoxy) or fluorophenyl group. Evaluate changes in lipophilicity (logP) and steric effects using computational tools (e.g., Molinspiration). Compare bioactivity data from analogs like 5-(4-fluorobenzylidene)dispiro-piperidine derivatives, which show conformational dependence on activity . Use in vitro models (e.g., oxygen-glucose deprivation in neurons) to validate neuroprotective effects .

Q. What strategies resolve contradictory elemental analysis data in piperidine derivatives?

  • Methodology : Repeat synthesis under inert atmospheres to prevent oxidation. Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and isotopic patterns. For example, discrepancies in nitrogen content (3.83% calc’d vs. 3.75% found) may arise from hygroscopic intermediates; dry samples rigorously before analysis . Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. How can metabolic stability of 4-[(4-fluorophenyl)thio]piperidine be evaluated in preclinical studies?

  • Methodology : Perform liver microsomal assays (human/rat) to measure half-life (t₁/₂) and intrinsic clearance. Use LC-MS/MS to identify metabolites (e.g., sulfoxide formation via CYP450 oxidation). Compare to structurally related compounds like 4-(2,4-difluorobenzoyl)piperidine hydrochloride, which may exhibit similar metabolic pathways . Optimize stability by introducing electron-withdrawing groups to the phenyl ring .

Q. What crystallographic techniques are suitable for elucidating the 3D conformation of 4-[(4-fluorophenyl)thio]piperidine?

  • Methodology : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Collect X-ray diffraction data (Cu-Kα radiation) and solve structures using SHELX. Analyze piperidine chair conformations and dihedral angles, as demonstrated for 1-formyl-4-methoxyphenyl-piperidin-4-one derivatives . Compare to dispiro-piperidine analogs to assess steric effects .

Methodological Notes

  • Safety : Follow GHS guidelines for handling irritants (e.g., wear nitrile gloves, use fume hoods). Piperidine derivatives may cause respiratory irritation (H335); store in airtight containers under nitrogen .
  • Data Reproducibility : Cross-reference synthetic protocols from independent sources (e.g., NIST data , peer-reviewed journals ).
  • Advanced Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to receptors like 5-HT₃ or σ₁ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.